4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group attached to a benzene ring, which is further substituted with a dimethylsulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and sulfonamide precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium or platinum.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, hydrochloric acid, organic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1S)-1-Aminoethyl]-N-methylaniline
- **4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzenesulfonamide hydrochloride
Uniqueness
Compared to similar compounds, 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both aminoethyl and dimethylsulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 |
InChI Key |
WCMBYFGFGNENKB-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Origin of Product |
United States |
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